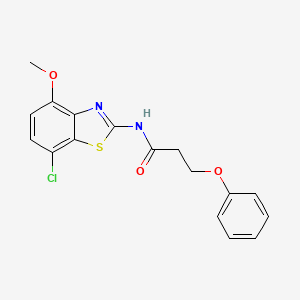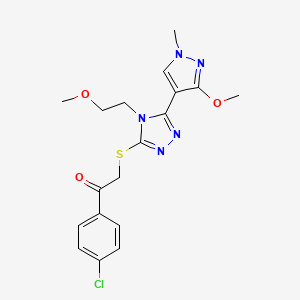
N-(7-cloro-4-metoxi-1,3-benzotiazol-2-il)-3-fenoxipropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 7th position and a methoxy group at the 4th position Additionally, it has a phenoxypropanamide moiety attached to the benzothiazole ring
Aplicaciones Científicas De Investigación
Chemistry: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives, in general, have shown promising activity against various biological targets, including enzymes, receptors, and microorganisms. Researchers investigate its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy, such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: In the industrial sector, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions.
Substitution Reactions: The synthesized benzothiazole ring is then subjected to substitution reactions to introduce the chlorine atom at the 7th position and the methoxy group at the 4th position. This can be achieved using chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.
Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the substituted benzothiazole with 3-phenoxypropanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring or the amide group, resulting in the formation of amines or reduced benzothiazole derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Mecanismo De Acción
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
- 7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Comparison:
- Structural Differences: While these compounds share the benzothiazole core, they differ in the substituents attached to the benzothiazole ring. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Features: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is unique due to the presence of the phenoxypropanamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological effects.
- Applications: The unique structural features of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide make it suitable for applications where other benzothiazole derivatives may not be as effective. Its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, sets it apart from similar compounds.
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-22-13-8-7-12(18)16-15(13)20-17(24-16)19-14(21)9-10-23-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWGHSVZSDKKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2574269.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)


![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2574274.png)

![1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2574280.png)
![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2574281.png)
